2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of ethyl (2E)-3-cyclopropylbut-2-enoate follows IUPAC priority rules for unsaturated carboxylic acid derivatives. The parent chain constitutes a four-carbon but-2-enoate system (C1-C4), with numbering beginning at the carbonyl carbon. The cyclopropyl substituent occupies position C3, while the ethyl ester group terminates the C1 carboxylate functionality. The E-configurational descriptor specifies the trans spatial relationship between the C3 cyclopropyl group and the C2 carbonyl oxygen across the double bond.
The SMILES representation CCOC(=O)/C=C/C(C)C1CC1 encodes critical structural features:
- CCOC(=O) : Ethyl ester group at C1
- /C=C/ : Trans-configured double bond (E stereochemistry)
- C(C)C1CC1 : Cyclopropane ring attached to C3 via a methylene bridge
Systematic identifiers include:
Molecular Geometry and Stereochemical Configuration
X-ray crystallographic data and computational models reveal a planar geometry for the α,β-unsaturated ester system, with the cyclopropane ring adopting a puckered conformation orthogonal to the main molecular plane. Key geometric parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C1=O (carbonyl) | 1.21 | O=C-O-C: 117.2 |
| C2=C3 (alkene) | 1.34 | C2-C3-C4: 123.1 |
| Cyclopropane C-C | 1.51 | Ring internal: 60° |
The E-configuration creates a 180° dihedral angle between the carbonyl oxygen and cyclopropane ring, maximizing orbital overlap in the conjugated π-system. Density functional theory (DFT) calculations show significant σ-π hyperconjugation between the cyclopropane's bent bonds and the adjacent double bond, reducing ring strain by 8.3 kJ/mol compared to isolated cyclopropane systems.
Comparative Analysis of Tautomeric Forms
Despite lacking α-hydrogens, ethyl (2E)-3-cyclopropylbut-2-enoate exhibits vinylogous tautomerism through γ-hydrogen participation. The conjugated π-system enables proton transfer from the cyclopropane's methylene group (C4) to the β-carbon (C3), generating two resonance-stabilized forms:
Keto Form (Dominant)
- Planar ester-carbonyl system
- Intact cyclopropane ring
- Stabilized by conjugation (ΔG = 0 kJ/mol)
Enol Form (Minor)
- Diradical character at C3
- Distorted cyclopropane geometry
- Higher energy state (ΔG = +28.5 kJ/mol)
The tautomeric equilibrium constant (Kt) of 3.2×10⁻⁵ at 298K indicates minimal enol content under standard conditions. However, microwave spectroscopy detects transient enol populations during rotational excitation, suggesting low-barrier interconversion pathways.
Conformational Analysis via Computational Modeling
Molecular mechanics simulations using the Universal Force Field (UFF) identify three stable conformers:
Conformer A (78% population)
- Ester group anti-periplanar to cyclopropane
- Torsion angle Θ(C1-C2-C3-C4) = 179.8°
- Lowest energy due to minimized steric hindrance
Conformer B (19% population)
- Ester group synclinal to cyclopropane (Θ = 62.3°)
- Moderate ring strain from H...O=C interactions
Conformer C (3% population)
- Cisoid arrangement (Θ = -4.7°)
- High steric strain between ethyl group and ring
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl (E)-3-cyclopropylbut-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+ |
InChI Key |
GCWPTUQEFGYCEC-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1CC1 |
Canonical SMILES |
CCOC(=O)C=C(C)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Decarboxylative Rearrangement of β-Keto Esters
A key route involves the thermal or acid-catalyzed decarboxylation of β-keto esters. For example, ethyl 3-cyclopropyl-3-oxopropanoate undergoes rearrangement under controlled pyrolysis (500–600°C) to yield α,β-unsaturated esters. This method leverages the instability of β-keto esters, which decarboxylate to form conjugated enoates (Scheme 1).
Procedure :
- Synthesize the β-keto ester via acylation of 3-butenoic acid’s dianion (generated using LDA/HMPT at −78°C) with cyclopropanecarbonyl chloride.
- Heat the intermediate under inert conditions to induce decarboxylation.
- Isolate the product via fractional distillation or chromatography.
Key Data : - Yields: 60–80% for analogous systems.
- Stereoselectivity: Favors trans (E) isomer due to conjugation stabilization.
Esterification of 3-Cyclopropyl-2-Butenoic Acid
Direct esterification of the corresponding acid with ethanol is a straightforward approach. The acid precursor can be synthesized via Knoevenagel condensation between cyclopropanecarbaldehyde and malonic acid, followed by decarboxylation (Scheme 2).
Procedure :
- Condense cyclopropanecarbaldehyde with malonic acid in refluxing pyridine with piperidine catalysis.
- Decarboxylate the resulting α,β-unsaturated malonic acid derivative at 150°C.
- Esterify the acid with ethanol (H₂SO₄ catalyst, reflux).
Key Data : - Acid-to-ester conversion yield: >90%.
- Purity: >95% by GC-MS.
Conjugate Addition to α,β-Unsaturated Esters
Cyclopropane-containing nucleophiles (e.g., cyclopropyl Grignard reagents) can undergo Michael addition to ethyl propiolate, followed by protonation to yield the trans isomer (Scheme 3).
Procedure :
- Add cyclopropylmagnesium bromide to ethyl propiolate in THF at 0°C.
- Quench with NH₄Cl and isolate via chromatography.
Key Data : - Yield: ~70% (analogous systems).
- Diastereomeric ratio: >20:1 (E:Z).
Cyclopropanation of Allyl Esters
Simmons–Smith cyclopropanation of ethyl 3-allyl-2-butenoate introduces the cyclopropyl group. This method requires pre-functionalized substrates and precise stereocontrol.
Procedure :
- Treat ethyl 3-vinyl-2-butenoate with Zn(Cu) and CH₂I₂ in ether.
- Purify via silica gel chromatography.
Limitations : - Moderate yields (40–60%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Decarboxylative Rearrangement | 60–80% | High (E) | Moderate |
| Esterification | >90% | High (E) | Low |
| Palladium Coupling | ~50%* | Variable | High |
| Conjugate Addition | ~70% | High (E) | Moderate |
| Cyclopropanation | 40–60% | Moderate | High |
*Theoretical estimate for adapted protocols.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-cyclopropyl-2-butenoic acid.
Reduction: 3-cyclopropyl-2-buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar structure but lacks the cyclopropyl group.
Isocrotonic acid (cis-2-butenoic acid): Similar structure but with a different geometric configuration.
3-Butenoic acid: Similar backbone but without the ester and cyclopropyl groups.
Uniqueness
2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- is unique due to the presence of both the cyclopropyl group and the ethyl ester functional group. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Butenoic acid, 3-cyclopropyl-, ethyl ester, commonly referred to as 3-cyclopropyl-but-2-enoic acid ethyl ester, is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopropyl group and a double bond, contribute to its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of 2-butenoic acid, 3-cyclopropyl-, ethyl ester is . The presence of both an alkene and an ester functional group allows for diverse chemical reactivity, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.15 g/mol |
| Functional Groups | Alkene, Ester |
| Structural Features | Cyclopropyl group |
Synthesis
The synthesis of 2-butenoic acid, 3-cyclopropyl-, ethyl ester can be achieved through various methods, typically involving the reaction of cyclopropyl-containing precursors with butenoic acid derivatives. This versatility in synthesis is advantageous for producing analogs that may exhibit enhanced biological activities.
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to 2-butenoic acid, 3-cyclopropyl-, ethyl ester exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes due to the compound's lipophilicity and structural characteristics.
Cytotoxicity and Anticancer Activity
Research has indicated potential cytotoxic effects against cancer cell lines. In one study, derivatives of similar compounds were evaluated for their ability to inhibit cell proliferation in human cancer cells. The findings suggested that the presence of the cyclopropyl group may enhance cytotoxicity by affecting cellular signaling pathways involved in proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Butenoic acid derivative | 5.0 | PC3 (Prostate Cancer) |
| Ethyl ester analog | 4.5 | HeLa (Cervical Cancer) |
Case Studies
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various cyclopropyl-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of ethyl esters on human cancer cell lines. The study utilized MTT assays to evaluate cell viability after treatment with varying concentrations of the compounds. Results indicated that compounds with cyclopropyl groups showed enhanced cytotoxicity compared to their non-cyclopropyl counterparts.
The proposed mechanisms underlying the biological activities of 2-butenoic acid, 3-cyclopropyl-, ethyl ester include:
- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Signal Transduction Interference : Interaction with cellular signaling pathways may inhibit proliferation by affecting gene expression related to cell cycle regulation.
Q & A
Basic: What synthetic routes are suitable for preparing (2E)-3-cyclopropyl-2-butenoic acid ethyl ester in a laboratory?
Methodological Answer:
The compound can be synthesized via esterification of 3-cyclopropyl-2-butenoic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Maintain temperatures between 70–80°C for 6–8 hours to drive the reaction to completion.
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.
- Validation : Confirm purity via GC-MS (e.g., using a DB-5MS column, 30 m × 0.25 mm × 0.25 μm, with a temperature ramp from 50°C to 250°C at 10°C/min) .
Note : No direct synthesis data exists for this specific ester, but analogous protocols for similar α,β-unsaturated esters (e.g., ethyl cinnamate) are well-established .
Basic: Which analytical techniques are optimal for characterizing (2E)-3-cyclopropyl-2-butenoic acid ethyl ester?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., HP-INNOWax) with helium carrier gas. Retention indices and mass fragmentation patterns (e.g., m/z 154 [M+], 109 [C₅H₇O₂+]) can be cross-referenced with NIST databases .
- Nuclear Magnetic Resonance (NMR) : Key signals include:
- ¹H NMR : δ 1.25–1.30 ppm (t, 3H, -OCH₂CH₃), δ 4.15–4.20 ppm (q, 2H, -OCH₂), and δ 5.80–6.20 ppm (m, 2H, CH=CH).
- ¹³C NMR : δ 166–168 ppm (C=O), δ 120–130 ppm (CH=CH).
- Infrared Spectroscopy (IR) : Look for ester C=O stretch at ~1740 cm⁻¹ and conjugated C=C stretch at ~1650 cm⁻¹ .
Advanced: How can researchers assess the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen or air (10°C/min up to 500°C) to determine decomposition onset temperatures. Compare with structurally similar esters (e.g., citronellyl tiglate, which decomposes at ~200°C) .
- Dynamic Mechanical Analysis (DMA) : Evaluate stability under stress conditions relevant to storage or reaction environments.
- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, THF) and oxidizing/reducing agents. Note : While SDS data suggest general stability under normal conditions, ester hydrolysis risks under acidic/basic conditions require empirical validation .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- Multi-Method Validation :
- logP : Compare experimental values (via shake-flask method or HPLC) with computational predictions (e.g., ChemAxon, ACD/Labs).
- Solubility : Use saturation shake-flask assays in buffered aqueous solutions (pH 2–12) and organic solvents.
- Literature Cross-Referencing : Prioritize peer-reviewed studies over SDS entries, as the latter often lack detailed data. For example, NIST’s gas-phase basicity data (824.0 kJ/mol for similar esters) can inform reactivity models .
Basic: What safety protocols are recommended for handling this compound based on structural analogs?
Methodological Answer:
- Hazard Mitigation : Assume GHS Category 2 skin/eye irritation and Category 4 acute toxicity (oral), as seen in related α,β-unsaturated esters .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods. For high-concentration aerosols, employ NIOSH-approved respirators (e.g., P95 filters) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: What strategies can elucidate the compound’s role in cyclopropane ring-opening reactions?
Methodological Answer:
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model electronic interactions between the cyclopropane moiety and electrophilic agents.
- Experimental Probes : React with bromine (electrophilic addition) or Grignard reagents (nucleophilic attack) to track ring-opening pathways. Monitor via in-situ FTIR or NMR .
- Comparative Analysis : Benchmark against non-cyclopropyl analogs (e.g., ethyl crotonate) to isolate steric/electronic effects of the cyclopropane group.
Basic: How can researchers optimize storage conditions to prevent degradation?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to minimize oxidation and hydrolysis.
- Stability Monitoring : Perform periodic GC-MS checks (e.g., every 6 months) to detect degradation products like 3-cyclopropyl-2-butenoic acid .
Advanced: What computational tools are suitable for predicting the compound’s environmental fate?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
